molecular formula C18H23N5O B11193291 4-(Dimethylamino)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

4-(Dimethylamino)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11193291
M. Wt: 325.4 g/mol
InChI Key: RUARZWCGYCVOMG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Piperidine Group: The piperidine moiety is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Formation of the Benzamide Core: The benzamide core is formed through an amide coupling reaction between a benzoyl chloride derivative and an amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated synthesis equipment may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Dimethylamino)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst widely used in organic synthesis.

    N-(2-Pyrimidinyl)benzamide: A compound with a similar benzamide core but different substituents.

Uniqueness

4-(Dimethylamino)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

4-(dimethylamino)-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C18H23N5O/c1-22(2)16-8-6-14(7-9-16)17(24)21-15-12-19-18(20-13-15)23-10-4-3-5-11-23/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,21,24)

InChI Key

RUARZWCGYCVOMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCCCC3

Origin of Product

United States

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